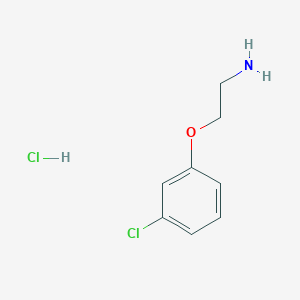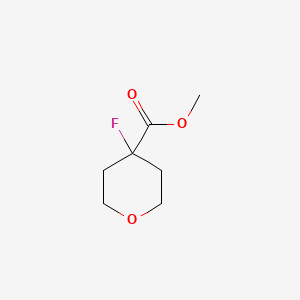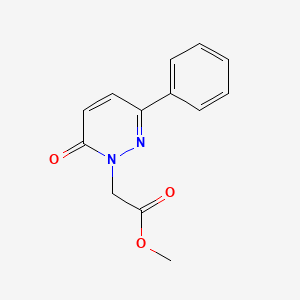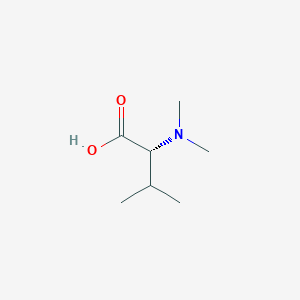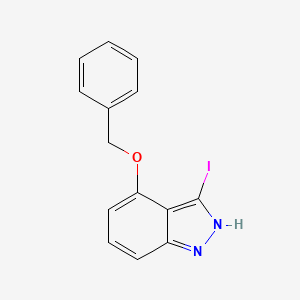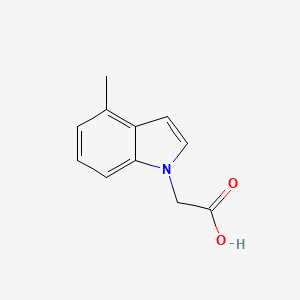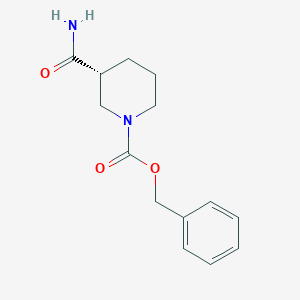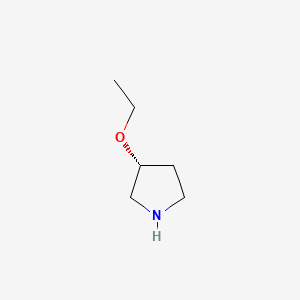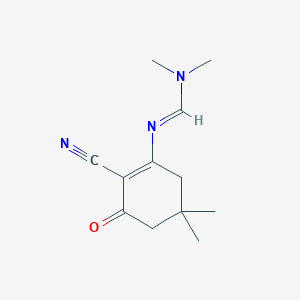
3-(2,4,6-三氟苯甲酰基)吡啶
描述
3-(2,4,6-Trifluorobenzoyl)pyridine is a chemical compound with the molecular formula C₁₂H₆F₃NO and a molecular weight of 237.18 g/mol . It is characterized by the presence of a pyridine ring attached to a trifluorobenzoyl group. This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity .
科学研究应用
3-(2,4,6-Trifluorobenzoyl)pyridine has a wide range of applications in scientific research, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trifluorobenzoyl)pyridine typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with pyridine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of 3-(2,4,6-Trifluorobenzoyl)pyridine may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The industrial process also emphasizes safety and environmental considerations, such as the use of less hazardous reagents and the implementation of waste management protocols .
化学反应分析
Types of Reactions
3-(2,4,6-Trifluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the trifluorobenzoyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluorobenzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted pyridine derivatives .
作用机制
The mechanism of action of 3-(2,4,6-Trifluorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluorobenzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity . The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(2,4,6-Trifluorobenzoyl)pyridine include:
- 2,4,6-Trifluorobenzoyl chloride
- 3-(2,4,6-Trifluorophenyl)pyridine
- 2,4,6-Trifluorobenzaldehyde
Uniqueness
What sets 3-(2,4,6-Trifluorobenzoyl)pyridine apart from these similar compounds is its unique combination of the trifluorobenzoyl group and the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
pyridin-3-yl-(2,4,6-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO/c13-8-4-9(14)11(10(15)5-8)12(17)7-2-1-3-16-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJYFDVUFQZUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=C(C=C(C=C2F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


